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Abstract

L-Alanyl-L-Histidine (Ala-His) is an endogenous dipeptide present in humans, arising from
protein catabolism and potentially other metabolic pathways. While less studied than its
analogue carnosine (B-alanyl-L-histidine), Ala-His is a substrate for carnosinase 1 (CN1), an
enzyme implicated in various physiological and pathological processes. This technical guide
provides a comprehensive overview of the current understanding of Ala-His as a human
metabolite, including its metabolic pathways, analytical methodologies for its quantification, and
its potential physiological roles. This document is intended to serve as a resource for
researchers and professionals in drug development interested in the biology of histidine-
containing dipeptides.

Introduction

Ala-His is a dipeptide composed of L-alanine and L-histidine. As a product of protein
degradation and a substrate for the dipeptidase carnosinase 1 (CN1), Ala-His is situated at a
nexus of protein turnover and small molecule metabolism. While research has predominantly
focused on the related dipeptide carnosine, the distinct biochemical properties and metabolic
fate of Ala-His warrant specific investigation. The presence of the imidazole ring from the
histidine residue suggests potential roles in metal ion chelation and antioxidant activity, similar
to other histidine-containing dipeptides. Understanding the metabolism and physiological
concentrations of Ala-His is crucial for elucidating its potential roles in health and disease.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1278170?utm_src=pdf-interest
https://www.benchchem.com/product/b1278170?utm_src=pdf-body
https://www.benchchem.com/product/b1278170?utm_src=pdf-body
https://www.benchchem.com/product/b1278170?utm_src=pdf-body
https://www.benchchem.com/product/b1278170?utm_src=pdf-body
https://www.benchchem.com/product/b1278170?utm_src=pdf-body
https://www.benchchem.com/product/b1278170?utm_src=pdf-body
https://www.benchchem.com/product/b1278170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Metabolism of Ala-His in Humans

The metabolism of Ala-His in humans primarily involves its synthesis from precursor amino
acids and its subsequent degradation by specific enzymes.

Biosynthesis

The precise enzymatic pathway for the direct synthesis of Ala-His from L-alanine and L-
histidine in humans has not been definitively established. The primary candidate for dipeptide
synthesis is carnosine synthase (CARNS1), the enzyme responsible for carnosine (B-alanyl-L-
histidine) synthesis. However, studies on the substrate specificity of CARNS1 indicate a strong
preference for (3-alanine over a-amino acids like L-alanine. Some research suggests that
carnosine synthase will not utilize L-alanine, making it unlikely that CARNS1 is the primary
enzyme for Ala-His biosynthesis.

An alternative and likely primary source of endogenous Ala-His is the degradation of dietary
and cellular proteins. During protein turnover, proteasomes and peptidases break down
proteins into smaller peptides and constituent amino acids. Ala-His can be released as a
dipeptide during this process.

Biosynthesis & Sources
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Figure 1: Potential sources of Ala-His in humans.

Degradation

The primary enzyme responsible for the hydrolysis of Ala-His in humans is serum carnosinase
1 (CN1; EC 3.4.13.20). CNL1 is a metallopeptidase found in serum and the central nervous
system that exhibits specificity for Xaa-His dipeptides. It cleaves the peptide bond in Ala-His to
release its constituent amino acids, L-alanine and L-histidine.

Another isoform, cytosolic non-specific dipeptidase (CN2), does not significantly hydrolyze
carnosine at physiological pH and its activity towards Ala-His is not well-characterized but is
presumed to be low.

Degradation Pathway

Carnosinase 1 (CN1)

L-Alanine L-Histidine
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Figure 2: Hydrolysis of Ala-His by Carnosinase 1.

Quantitative Data

To date, there is a notable lack of published data on the specific concentrations of Ala-His in
human plasma, cerebrospinal fluid (CSF), or tissues. However, studies on other histidine-
containing dipeptides (HCDs) provide some context for their expected abundance. Carnosine,
for example, is found in high concentrations in skeletal muscle and the brain. A recent
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comprehensive profiling of HCDs in human tissues did not report quantifiable levels of Ala-His,
focusing instead on carnosine, homocarnosine, anserine, and N-acetylcarnosine. This
suggests that the endogenous levels of Ala-His are likely very low in comparison.

Analyte Tissue/Fluid Concentration Reference

Human Skeletal

Carnosine ~25 pmol/kg
Muscle
Homocarnosine Human CNS High levels detected
] Human Skeletal
Anserine ~40 pmol/kg

Muscle

) Human Skeletal
N-acetylcarnosine ~25 pmol/kg
Muscle

Ala-His Human Tissues/Fluids  Not Quantified

Table 1: Concentrations of Histidine-Containing Dipeptides in Human Tissues.

Experimental Protocols

The quantification of Ala-His in biological matrices is best achieved using liquid
chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and
specificity. Below is a detailed, albeit hypothetical, protocol for the analysis of Ala-His in human
plasma.

Quantification of Ala-His in Human Plasma by LC-MS/MS

Objective: To develop and validate a method for the sensitive and specific quantification of Ala-
His in human plasma.

Methodology:
o Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

o Internal Standard (1S): A stable isotope-labeled Ala-His (e.g., L-Alanyl-L-
[3Ce,1>Ns]Histidine) is recommended for accurate quantification.
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o Procedure:

1. To 100 pL of human plasma, add 10 pL of IS solution.

2. Add 300 pL of ice-cold acetonitrile to precipitate proteins.

3. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

4. Transfer the supernatant to a new tube.

5. Dilute the supernatant 1:1 with an aqueous solution containing 0.1% formic acid.

6. Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed
by 1 mL of 0.1% formic acid in water.

7. Load the diluted supernatant onto the SPE cartridge.

8. Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20%
methanol in water.

9. Elute Ala-His and the IS with 500 pL of 5% ammonium hydroxide in 80% methanol.

10. Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

11. Reconstitute the residue in 100 pL of the initial mobile phase.

e Liquid Chromatography (LC)

o Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is
recommended for retaining the polar Ala-His dipeptide (e.g., a silica-based column with a
zwitterionic or amide stationary phase, 2.1 x 100 mm, 2.7 pm).

o Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

o Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient:

= 0-2 min: 95% B
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= 2-8 min: 95% to 50% B

» 8-9 min: 50% B

= 9.1-12 min: 95% B (re-equilibration)
o Flow Rate: 0.4 mL/min
o Column Temperature: 40°C

o Injection Volume: 5 uL

o Tandem Mass Spectrometry (MS/MS)
o lonization Mode: Positive Electrospray lonization (ESI+).
o Detection Mode: Multiple Reaction Monitoring (MRM).
o Hypothetical MRM Transitions:
» Ala-His (Precursor lon [M+H]*: m/z 227.1)
» Quantifier: m/z 227.1 > 110.1 (loss of the alanine residue)
» Qualifier: m/z 227.1 > 72.1 (fragment of alanine)
» Stable Isotope-Labeled IS (e.g., [*3Cs,1°N3]His)
» Precursor and product ions would be shifted according to the isotopic labeling.

Workflow Diagram:
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LC-MS/MS Workflow for Ala-His Quantification
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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